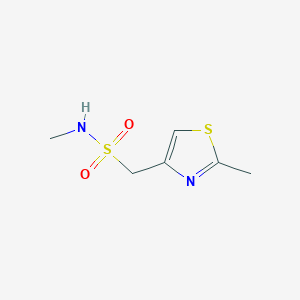
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminobutyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol typically involves the reaction of 3,3-dimethylcyclopentanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine derivative.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol
- 1-(1-Aminobutan-2-yl)-1,3-dimethylcyclopentan-1-ol
Uniqueness
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be leveraged in research and industrial processes.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9(7-12)11(13)6-5-10(2,3)8-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
MIFKRLMKAHPIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


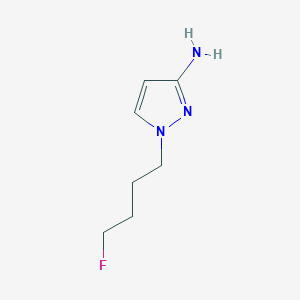
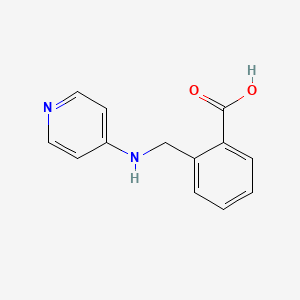
![7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15252709.png)
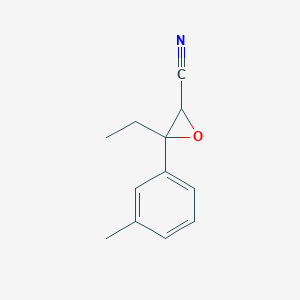
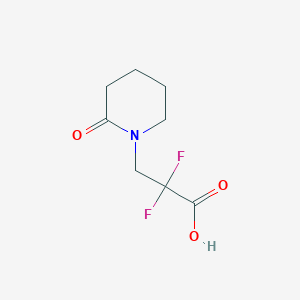
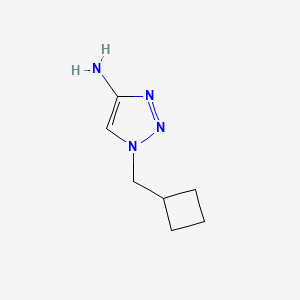
![3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B15252740.png)
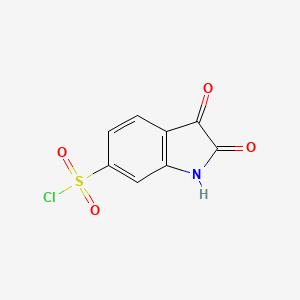
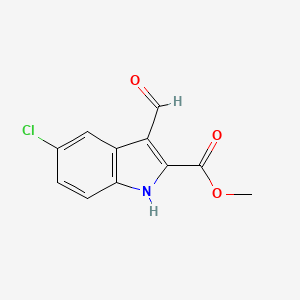
![5-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B15252758.png)
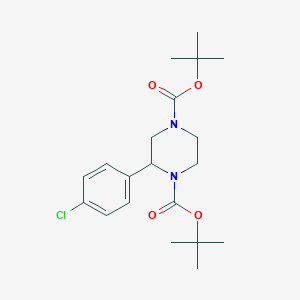
![1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine](/img/structure/B15252768.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B15252772.png)
